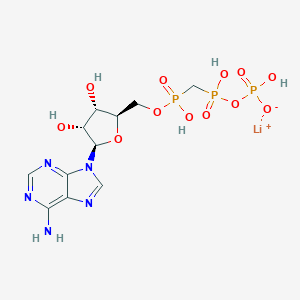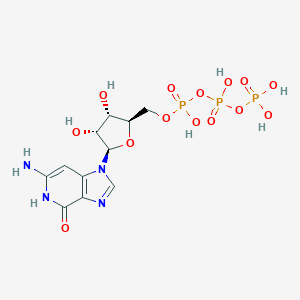
2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
説明
Synthesis Analysis
The synthesis of related piperidine compounds involves several steps, including the use of optically active intermediates to achieve high optical purities. For instance, optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochlorides have been synthesized with high optical purities from corresponding dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, available from racemic mixtures by optical resolution (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined using crystallography, showing crystallization in the monoclinic system and providing detailed insights into the molecular conformation and arrangement (Sudhakar et al., 2005).
Chemical Reactions and Properties
Piperidine compounds exhibit a variety of chemical reactions, including acylation, to produce derivatives with diverse functional groups. These reactions are crucial for modifying the chemical and pharmacological properties of the compounds for specific applications (Zhang et al., 2002).
Physical Properties Analysis
The physical properties of piperidine derivatives, including their crystalline forms, are influenced by their molecular structure. For instance, the crystal and molecular structure of compounds like 4-carboxypiperidinium chloride have been characterized, revealing details about the conformation and hydrogen bonding that impact their physical properties (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as their reactivity and interaction with other molecules, are key to their utility in chemical synthesis and potential pharmacological applications. Studies on the synthesis, spectral characterization, and catalytic properties of piperidine compounds provide insights into their chemical behavior and potential uses in organic synthesis and drug development (Kilic et al., 2008).
科学的研究の応用
Synthesis and Chemical Characterization
Compounds structurally related to 2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride have been synthesized and characterized in various studies. The synthesis of Donepezil Hydrochloride, a compound related to 2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride, involves several chemical reactions including N-benzylation, reduction, and Aldol condensation processes, indicating the complexity and the meticulous approach needed in synthesizing such compounds (H. Bing, 2005). Similarly, the crystal structure of a Donepezil impurity has been determined, showcasing the importance of structural analysis in understanding the properties of these compounds (P. Sudhakar et al., 2005).
Pharmacokinetics and Pharmacological Effects
Research on structurally similar compounds often focuses on their pharmacokinetics and pharmacological effects. For instance, studies on Paroxetine Hydrochloride, another phenylpiperidine derivative, cover a wide range of aspects including physicochemical properties, methods of preparation, and pharmacological effects, underscoring the multi-dimensional research approach required for these compounds (David Germann et al., 2013).
Biological Activity and Medicinal Applications
The exploration of the biological activity of piperidine derivatives extends to their potential medicinal applications. For example, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been investigated as opioid receptor antagonists, highlighting the therapeutic potentials of these compounds in addressing opioid-related disorders (B. Le Bourdonnec et al., 2006). This is just one example of how derivatives related to 2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride are being studied for their biological and therapeutic effects.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12;/h6-7,10,12,15H,3-5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMOPJUPDKQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCN2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588849 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
109247-03-2 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)




